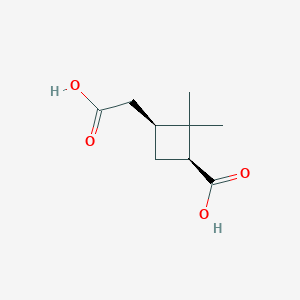

rel-cis-Pinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVONNIFUFSRKZ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208651-71-2 | |

| Record name | (1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formation of rel-cis-Pinic Acid from α-Pinene Ozonolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ozonolysis of α-pinene, a major biogenic volatile organic compound, is a significant atmospheric process contributing to the formation of secondary organic aerosols (SOA). A key product of this reaction is rel-cis-pinic acid, a dicarboxylic acid that influences the physicochemical properties of atmospheric aerosols. Understanding the formation mechanism, reaction kinetics, and experimental methodologies for studying this process is crucial for atmospheric chemistry, environmental science, and potentially for the synthesis of novel therapeutic agents, given the prevalence of the pinane (B1207555) scaffold in natural products. This technical guide provides a comprehensive overview of the formation of this compound from α-pinene ozonolysis, detailing the reaction pathways, quantitative product yields, and standardized experimental protocols.

Introduction

α-Pinene is a bicyclic monoterpene emitted in large quantities from terrestrial vegetation. Its reaction with ozone in the troposphere initiates a complex series of chemical transformations, leading to a variety of oxygenated products. Among these, this compound is of particular interest due to its relatively high yield and its role in new particle formation and growth.[1] This guide serves as an in-depth resource for professionals seeking to understand and investigate the intricacies of α-pinene ozonolysis and the subsequent formation of this compound.

Reaction Mechanism: From α-Pinene to this compound

The ozonolysis of α-pinene proceeds through a series of steps involving the formation and subsequent reactions of a primary ozonide and Criegee intermediates. The currently accepted mechanism for the formation of this compound is outlined below.

Step 1: Formation of the Primary Ozonide Ozone attacks the double bond of α-pinene to form an unstable primary ozonide (a Molozonide).

Step 2: Decomposition of the Primary Ozonide and Formation of Criegee Intermediates The primary ozonide rapidly decomposes to form two sets of carbonyl and Criegee intermediates. The major pathway leads to the formation of a Criegee intermediate and pinonaldehyde.

Step 3: Rearrangement and Subsequent Reactions of the Criegee Intermediate The Criegee intermediate can undergo several reactions. One important pathway involves a hydroperoxide channel, leading to the formation of an α-hydroxyhydroperoxide which can then decompose to form OH radicals and a vinoxy radical. The vinoxy radical can then react with molecular oxygen.

Step 4: Formation of Pinic Acid The subsequent reactions are complex and can proceed through multiple pathways. One proposed mechanism involves the formation of an acylperoxy radical which, after a series of reactions including intramolecular hydrogen shifts and reactions with other atmospheric species (like HO₂ or other peroxy radicals), ultimately leads to the formation of this compound.

A simplified representation of the core reaction pathway is illustrated in the following diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of cis-Pinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinic acid, a dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a significant secondary organic aerosol (SOA) component formed from the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound emitted by coniferous trees. Its presence in the atmosphere has implications for air quality and climate. Beyond its environmental relevance, the unique structural features of cis-pinic acid make it a molecule of interest for researchers in various fields, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of cis-pinic acid, detailed experimental protocols for their determination, and a visualization of its formation pathway in the atmosphere.

Physicochemical Properties

The physicochemical characteristics of cis-pinic acid are crucial for understanding its behavior in different environments and for its potential applications. The following tables summarize the key quantitative data available for this compound.

General and Thermal Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₁₄O₄ | - | [1] |

| Molecular Weight | 186.21 | g/mol | [2] |

| Melting Point | 364.32 | K (91.17 °C) | [3][4] |

| Enthalpy of Fusion | Not explicitly stated for cis-pinic acid, but for related compounds, it varies. | kJ/mol | [3][4] |

Solubility and Acidity

| Property | Value | Unit | Source(s) |

| Aqueous Solubility | Qualitatively high; stated to be more soluble than cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid. | - | [4][6] |

| pKa₁ | Data not available | - | |

| pKa₂ | Data not available | - |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of cis-pinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shifts for cis-pinic acid were not directly found in the search results, the supporting information of a key study mentions the availability of ¹H and ¹³C NMR spectra.[3] General chemical shift ranges for dicarboxylic acids are as follows:

-

¹H NMR: The carboxylic acid protons (-COOH) typically show a broad singlet signal at a chemical shift (δ) between 10 and 13 ppm. The chemical shifts of other protons in the molecule would depend on their specific chemical environment.[7][8][9]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid group typically appears in the range of 165 to 185 ppm.[7][10][11][12]

Infrared (IR) Spectroscopy: An experimental IR spectrum for cis-pinic acid was not found. However, the characteristic IR absorption bands for dicarboxylic acids include:[10][13][14][15][16]

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band between 1760 and 1690 cm⁻¹.

-

A C-O stretching band in the region of 1320-1210 cm⁻¹.

-

O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry data for the underivatized cis-pinic acid is not explicitly detailed. However, fragmentation analysis of its methylated ester has been described. The electron ionization (EI) mass spectra of methylated dicarboxylic acids often show fragment ions corresponding to the loss of CH₃O•, CH₃OH, and CH₃O-CHO from the molecular ion.[3][7] The negative ion chemical ionization (CI) mass spectra are characterized by an intense quasi-molecular ion [M-H]⁻.[3][7]

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of cis-pinic acid.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of cis-pinic acid.

-

Sample Preparation: A small, accurately weighed amount of the purified solid cis-pinic acid (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Solubility Determination: Dynamic Method

Objective: To determine the aqueous solubility of cis-pinic acid as a function of temperature.

Methodology: [20][21][22][23][24]

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used. The temperature is controlled by a circulating water bath.

-

Procedure: A known amount of cis-pinic acid is added to a known volume of deionized water in the vessel to create a suspension. The suspension is heated at a constant rate while being vigorously stirred.

-

Observation: The temperature at which the last solid particles of cis-pinic acid dissolve is visually observed and recorded as the saturation temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different concentrations of cis-pinic acid to obtain a solubility curve (solubility vs. temperature).

Acidity Determination: Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of cis-pinic acid.

Methodology: [1][10][18][25][26][27][28][29][30]

-

Solution Preparation: A standard solution of cis-pinic acid of known concentration is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration Setup: A pH meter with a calibrated glass electrode is used to monitor the pH of the cis-pinic acid solution. The solution is stirred continuously.

-

Titration: The strong base is added to the cis-pinic acid solution in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The equivalence points are determined from the points of inflection on the curve. The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Visualization of the Atmospheric Formation of cis-Pinic Acid

cis-Pinic acid is a well-established product of the atmospheric oxidation of α-pinene. The following diagram, generated using the DOT language, illustrates a simplified logical workflow of its formation as a secondary organic aerosol.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-pinene Oxidation Products. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. tutorchase.com [tutorchase.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. asianpubs.org [asianpubs.org]

- 19. mdpi.com [mdpi.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. asianpubs.org [asianpubs.org]

- 24. rivm.nl [rivm.nl]

- 25. Pinic acid | 28664-02-0 | Benchchem [benchchem.com]

- 26. Pinic acid | C9H14O4 | CID 10131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. researchgate.net [researchgate.net]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Pivotal Role of rel-cis-Pinic Acid in Secondary Organic Aerosol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter, profoundly impacting air quality, climate, and human health. The formation of SOAs involves complex chemical transformations of volatile organic compounds (VOCs), with biogenic VOCs such as α-pinene and β-pinene being major contributors. A key product of the atmospheric oxidation of these monoterpenes is rel-cis-pinic acid (C₉H₁₄O₄), a dicarboxylic acid that plays a crucial role in the nucleation and growth of SOA particles. This technical guide provides an in-depth analysis of the formation, properties, and atmospheric significance of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical and Physical Properties of this compound

This compound is a nine-carbon dicarboxylic acid with a molecular weight of 186.21 g/mol .[1][2][3] Its stereochemistry, denoted as rel-(1R,3S), arises from the oxidation of chiral precursors like α-pinene. The physicochemical properties of this compound are critical to its role in SOA formation, influencing its partitioning between the gas and particle phases and its subsequent reactions within the aerosol.

Table 1: Physicochemical Properties of cis-Pinic Acid and Related Compounds

| Property | cis-Pinic Acid | cis-Pinonic Acid | cis-Norpinic Acid | cis-Norpinonic Acid | Reference |

| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₃ | C₈H₁₂O₄ | C₉H₁₄O₃ | [4] |

| Molecular Weight ( g/mol ) | 186.21 | 184.23 | 172.18 | 170.21 | [1][5] |

| Melting Temperature (K) | 364.32 | - | 440.68 | - | [4][6] |

| Enthalpy of Fusion (kJ·mol⁻¹) | - | 30.35 | 14.75 | - | [4][6] |

| Water Solubility | High | Moderate | High | Moderate | [4][6][7] |

| Intrinsic Solubility (S₀) (mmol·dm⁻³) | - | 0.043 | - | 0.05 | [4][6] |

| pKa₁ (at 298.15 K) | - | 5.19 | - | 4.56 | [4][6] |

| pKa₂ (at 310.15 K) | - | 5.25 | - | 4.76 | [4][6] |

| Saturation Mass Concentration (C) (μg/m³)* | 0.9 - 23 (290-310 K) | 5.2 | 6.2 - 21 (290-310 K) | - | [8][9] |

| Vaporization Enthalpy (ΔHvap) (kJ·mol⁻¹) | 93.8 ± 1.8 | - | 71 | - | [9][10] |

| Saturation Vapor Pressure (P⁰sat) (Pa) | 1.61 ± 0.5 x 10⁻⁴ | - | - | - | [10] |

Formation Pathways of this compound

The formation of this compound is a complex process initiated by the oxidation of α-pinene and β-pinene by atmospheric oxidants such as ozone (O₃), hydroxyl radicals (·OH), and nitrate (B79036) radicals (NO₃).[8][11] The ozonolysis of α-pinene is a well-studied pathway leading to the formation of pinic acid.[12][13][14]

The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. Subsequent reactions of the Criegee intermediate, including isomerization and reactions with other atmospheric species, lead to a variety of oxidation products, including pinonaldehyde, which can be further oxidized to form pinonic acid and subsequently pinic acid.[8][12] Both gas-phase and particle-phase production pathways for pinic acid have been identified.[13][15] Evidence suggests that while initial formation occurs in the gas phase, a continuous increase in pinic acid concentration after the consumption of the precursor α-pinene points to significant particle-phase production.[13][15]

Contribution of this compound to Secondary Organic Aerosol Mass

This compound is a significant contributor to the total mass of SOAs derived from α-pinene. Studies have shown that it can account for up to approximately 23% of the overall α-pinene SOA mass.[10][13][15] Its high abundance makes it a key tracer for biogenically-influenced SOA.

Table 2: Contribution and Concentration of Pinic Acid in SOA

| Study Context | Precursor | Oxidant | Pinic Acid Contribution to SOA Mass (%) | Pinic Acid Concentration | Reference |

| Chamber Study | α-pinene | O₃ | ~23 | - | [13][15] |

| Chamber Study | α-pinene | O₃ | - | Increases by 10% with temperature decrease from 25°C to 12°C | [15] |

| Ambient Aerosol (Seoul) | Biogenic Terpenes | Mixed | Detected in aerosol phase | - | [10] |

| Ambient Aerosol (SMEAR II Station) | Biogenic Terpenes | Mixed | - | Median: 7.7 ng m⁻³ (PM₁) in summer | [16] |

Experimental Methodologies for the Analysis of this compound

The identification and quantification of this compound in complex aerosol matrices require sophisticated analytical techniques. A variety of methods have been employed in laboratory and field studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds in SOAs.

Protocol for GC-MS Analysis of Pinic Acid:

-

Sample Collection: SOA samples are collected on filters (e.g., quartz fiber filters).

-

Extraction: The collected aerosol is extracted from the filter using an appropriate organic solvent (e.g., methanol).

-

Derivatization: To increase volatility and thermal stability for GC analysis, the carboxylic acid functional groups of pinic acid are often derivatized. A common method is esterification, for example, by reaction with diazomethane (B1218177) or BF₃/methanol to form the methyl ester.

-

GC Separation: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature of the GC oven is programmed to ramp up, separating the compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile and thermally labile compounds like dicarboxylic acids without the need for derivatization.

Protocol for UPLC/ESI-Q-ToFMS Analysis:

-

Aerosol Collection into Liquid: A Particle-Into-Liquid Sampler (PILS) can be used to collect aerosol particles directly into a liquid stream (e.g., ultrapure water).[13][15]

-

Chromatographic Separation: The aqueous sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase column (e.g., C18) is typically used with a gradient elution of a mobile phase consisting of an aqueous solution (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile.[17]

-

Ionization: The eluent from the UPLC is introduced into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is advantageous for identifying the molecular weight of the analyte. For carboxylic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[15]

-

Mass Analysis: A Quadrupole Time-of-Flight (Q-ToF) mass spectrometer provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the detected ions. This is crucial for distinguishing between isobaric compounds in complex mixtures.

Two-Dimensional Liquid Chromatography (2D-LC)

For the separation of chiral molecules like the enantiomers of cis-pinic acid, two-dimensional liquid chromatography is a powerful technique.[18][19][20]

Protocol for Chiral 2D-LC Analysis:

-

First Dimension Separation: The sample is first separated on a standard reversed-phase column (e.g., CSH Fluoro-Phenyl).[18][19]

-

Heart-Cutting: A specific fraction of the eluent from the first dimension containing the target analyte (cis-pinic acid) is diverted to a second column.

-

Second Dimension Chiral Separation: This second column is a chiral stationary phase column (e.g., CHIRALPAK IG) that can separate the enantiomers of cis-pinic acid.[18][19]

-

Detection: The separated enantiomers are then detected by a mass spectrometer. This technique allows for the determination of the enantiomeric ratio of cis-pinic acid in atmospheric samples, providing insights into the sources and atmospheric processing of its precursors.[18][20]

Atmospheric Implications and Future Research

The presence of this compound in SOAs has significant atmospheric implications. Its low volatility contributes to the growth of aerosol particles, and its hygroscopic nature, due to the two carboxylic acid groups, can enhance the ability of these particles to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiation budget.

Future research should focus on several key areas:

-

Aqueous Phase Chemistry: Further investigation into the aqueous-phase reactions of this compound within cloud and fog droplets is needed to better understand its atmospheric lifetime and transformation products.[8][21][22]

-

Oligomerization: The role of this compound in the formation of higher molecular weight oligomers in SOAs is an area of active research. These low-volatility compounds can be critical for new particle formation and growth.

-

Chiral Analysis: More widespread application of chiral analysis techniques to ambient aerosol samples will provide a better understanding of the sources and atmospheric processing of biogenic VOCs on a global scale.[23]

Conclusion

This compound is a cornerstone in the formation and properties of biogenic secondary organic aerosols. Its significant contribution to SOA mass, coupled with its physicochemical properties that favor partitioning to the particle phase, underscores its importance in atmospheric chemistry. A thorough understanding of its formation pathways, atmospheric transformations, and the development of advanced analytical techniques for its characterization are essential for accurately modeling air quality and climate. The information presented in this guide provides a solid foundation for researchers, scientists, and professionals in related fields to further explore the multifaceted role of this key atmospheric compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cis-Pinic Acid | CymitQuimica [cymitquimica.com]

- 3. Pinic acid | C9H14O4 | CID 10131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pnas.org [pnas.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. Formation and evolution of molecular products in α-pinene secondary organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]

- 19. egusphere.copernicus.org [egusphere.copernicus.org]

- 20. amt.copernicus.org [amt.copernicus.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mirror forms of pinic acid - ATTO - Amazon Tall Tower Observatory [attoproject.org]

Chiral Properties of cis-Pinic Acid in Atmospheric Aerosols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinic acid, a dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a significant component of secondary organic aerosols (SOA) in the Earth's atmosphere.[1][2] It is primarily formed through the atmospheric oxidation of α-pinene, a volatile organic compound emitted from biogenic sources like coniferous forests.[1][3] Notably, α-pinene exists as two enantiomers, (+)-α-pinene and (-)-α-pinene. The stereochemistry of the precursor molecule can be retained during certain atmospheric oxidation reactions, leading to the presence of chiral cis-pinic acid in aerosols.[1][4] Understanding the chiral properties of cis-pinic acid is crucial as stereochemistry can influence the physicochemical properties of aerosols, such as their water solubility and melting point, which in turn can affect their role in atmospheric processes like cloud formation.[3] This technical guide provides an in-depth overview of the chiral properties of cis-pinic acid in atmospheric aerosols, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating its atmospheric formation pathway.

Quantitative Data on Enantiomeric Composition

The enantiomeric composition of cis-pinic acid in atmospheric aerosols has been investigated, revealing variations based on factors such as altitude and season. The following table summarizes quantitative data from studies conducted at the Amazon Tall Tower Observatory (ATTO), providing insights into the distribution of cis-pinic acid enantiomers. The two enantiomers are designated as E1 (resulting from the ozonolysis of (+)-α-pinene) and E2 (resulting from the ozonolysis of (-)-α-pinene).[4]

| Location | Season/Campaign | Altitude (m) | Enantiomeric Ratio (E2/E1) | Max Concentration E1 (ng m⁻³) | Max Concentration E2 (ng m⁻³) |

| Amazon Tall Tower Observatory (ATTO) | Dry Season (Oct 2018) | 80 | 4.6 ± 0.1 | 0.027 ± 0.002 | 0.113 ± 0.023 |

| 320 | 4.9 ± 0.1 | ||||

| Wet Season (Mar 2019) | 80 | 5.2 ± 0.2 | 0.026 ± 0.020 | 0.077 ± 0.059 | |

| 320 | 5.8 ± 0.1 | ||||

| Dry Season (Sep 2019) | 80 | 4.5 ± 0.1 | |||

| 320 | 5.30 ± 0.09 |

Data sourced from Leppla et al. (2023).[1][5]

The data consistently show an excess of the E2 enantiomer, derived from (-)-α-pinene.[1] Furthermore, the enantiomeric ratio (E2/E1) was observed to increase with altitude across all measurement campaigns.[1][3] This suggests that the chiral signature of the precursor α-pinene is transferred to the particle phase and that large-scale emission and transport processes play a significant role in determining the chiral ratio of cis-pinic acid in aerosols.[1][3]

Experimental Protocols

The determination of the chiral properties of cis-pinic acid in atmospheric aerosols involves a multi-step process encompassing sample collection, preparation, and analysis. The following sections detail the key experimental methodologies cited in the literature.

Sample Collection

Aerosol samples are collected on filters at various altitudes. For the studies conducted at the Amazon Tall Tower Observatory (ATTO), ambient aerosol particles were collected during multiple campaigns.[5] The sampling duration was often extended to ensure sufficient aerosol mass was collected for analysis.[5]

Sample Preparation and Extraction

A detailed extraction procedure is crucial for isolating the target analytes from the filter samples. A typical protocol is as follows:[6]

-

The filters are cut into small pieces.

-

Extraction is performed three times with a 1.5 mL solution of 9:1 H₂O/MeOH on a rotary shaker for 40 minutes each.

-

The combined solutions are filtered through PTFE filters (3 mm, 0.2 µm).

-

The filtrate is then evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a 9:1 ACN/H₂O solution.

-

The reconstituted sample is sonicated at 30 °C for 10 minutes and then stored in a freezer until analysis.

Chiral Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The enantiomers of cis-pinic acid are separated and quantified using a two-dimensional liquid chromatography system coupled with a mass spectrometer (2D LC-MS or mLC-LC).[7][8]

-

Instrumentation: The system typically consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.[7][8]

-

Chromatographic Separation:

-

First Dimension (Reversed-Phase): An initial separation of the analytes is performed on a reversed-phase column, such as an Acquity UPLC CSH fluoro-phenyl (PFP) column (100 × 2.1 mm i.d., 1.7 µm).[6][7]

-

Second Dimension (Chiral): The fraction containing cis-pinic acid is then transferred to a chiral column for the separation of the enantiomers. An amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK IG, 150 × 2.1 mm i.d., 5 µm) is commonly used.[4][7]

-

-

Mobile Phase: The mobile phase for the chiral separation is typically an isocratic mixture of water with 2% ACN and 0.04% formic acid (Eluent A) and ACN with 2% water (Eluent B), for instance, in an 80:20 ratio.[4][9]

-

Mass Spectrometry Detection: The mass spectrometer is operated in full-scan mode to detect the deprotonated molecule [M-H]⁻ of cis-pinic acid at an m/z of 185.0819.[4]

-

Standard Synthesis and Calibration: To ensure accurate identification and quantification, a cis-pinic acid standard is synthesized.[1][5] Seven-point calibration curves are typically generated with concentrations ranging from 0.5 to 500 ng mL⁻¹, showing good linearity with correlation coefficients > 0.98.[1][5] The limit of detection (LOD) for cis-pinic acid has been reported to be 1.74 ng mL⁻¹.[1][5]

Atmospheric Formation and Chiral Transfer

The chiral information from the precursor molecule, α-pinene, is transferred to cis-pinic acid during its formation in the atmosphere.[3] The primary formation pathway involves the ozonolysis of α-pinene.[2] The following diagram illustrates this process, highlighting the retention of the stereochemical centers.

Caption: Atmospheric formation of cis-pinic acid enantiomers.

The diagram illustrates that the ozonolysis of (+)-α-pinene leads to the formation of (+)-cis-pinic acid (E1), while the ozonolysis of (-)-α-pinene produces (-)-cis-pinic acid (E2), with the stereochemical information being preserved during the reaction.[4] This direct transfer of chirality is a key finding, indicating that the enantiomeric ratio of cis-pinic acid in aerosols can serve as a tracer for the emissions of its biogenic precursors.[1][3]

Conclusion

The study of the chiral properties of cis-pinic acid in atmospheric aerosols provides valuable insights into the sources, transport, and transformation of biogenic organic compounds in the atmosphere. The enantiomeric composition of cis-pinic acid reflects the chirality of its precursor, α-pinene, and varies with altitude and season. The detailed experimental protocols outlined in this guide, particularly the use of 2D LC-MS, are essential for the accurate quantification of cis-pinic acid enantiomers. The established link between the chirality of the precursor and the resulting aerosol component underscores the importance of stereochemical considerations in atmospheric chemistry. Future research in this area will further elucidate the impact of chirality on the physicochemical properties of aerosols and their role in climate-relevant processes.

References

- 1. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Mirror forms of pinic acid - ATTO - Amazon Tall Tower Observatory [attoproject.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]

- 8. egusphere.copernicus.org [egusphere.copernicus.org]

- 9. researchgate.net [researchgate.net]

discovery and atmospheric significance of cis-pinic acid

An In-depth Technical Guide on the Discovery and Atmospheric Significance of cis-Pinic Acid

Introduction

Cis-pinic acid, a C9-dicarboxylic acid, is a significant product of the atmospheric oxidation of α-pinene and β-pinene, which are among the most abundant biogenic volatile organic compounds (BVOCs) emitted from terrestrial vegetation. Its discovery and subsequent research have been pivotal in understanding the formation and growth of secondary organic aerosols (SOAs), which have profound implications for air quality, climate, and human health. This guide provides a comprehensive overview of the discovery, atmospheric formation, and significance of cis-pinic acid, with a focus on quantitative data and experimental methodologies for researchers and scientists in atmospheric chemistry and related fields.

Discovery of cis-Pinic Acid

The identification of cis-pinic acid in atmospheric aerosols was a significant step forward in elucidating the chemical composition of SOAs.

-

Initial Identification: Pinic acid was first identified as a product of the liquid-phase ozonolysis of α-pinene in 1955.[1] However, its atmospheric relevance was not established until much later.

-

Smog Chamber Studies: In 1997, through a series of smog chamber experiments, cis-pinic acid was identified as a condensed-phase product of the ozonolysis of both α-pinene and β-pinene.[2] These studies were crucial in demonstrating that cis-pinic acid is a key component of the aerosols formed from the oxidation of these monoterpenes.[1][2]

Atmospheric Significance

Cis-pinic acid plays a multifaceted role in the atmosphere, primarily contributing to the formation and properties of secondary organic aerosols.

-

SOA Formation: As a low-volatility compound, cis-pinic acid readily partitions into the particle phase, contributing to the mass of SOAs.[2][3] It is considered a major component of SOA formed from the ozonolysis of α-pinene.[4]

-

New Particle Formation: Cis-pinic acid is believed to be a key precursor in the prompt formation of new aerosol particles through nucleation.[5] Its interaction with other atmospheric molecules, such as sulfuric acid, can enhance particle nucleation and growth.[6]

-

Aerosol Properties: The presence of cis-pinic acid and other polar organic compounds in aerosols can affect their physicochemical properties, such as their ability to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiative balance.

-

Tracer for Biogenic SOA: Due to its specific biogenic precursors (α-pinene and β-pinene), cis-pinic acid is often used as a tracer for SOA originating from biogenic sources.[7]

Atmospheric Formation Pathways

The primary formation route of cis-pinic acid in the atmosphere is through the gas-phase oxidation of α-pinene and β-pinene by ozone (O₃) and hydroxyl radicals (OH).

Ozonolysis of α-Pinene

The reaction of α-pinene with ozone is a major source of cis-pinic acid. The mechanism involves the formation of a primary ozonide, which then decomposes into a Criegee intermediate. Subsequent reactions of the Criegee intermediate lead to the formation of various products, including cis-pinic acid.

Caption: Formation pathway of cis-pinic acid from α-pinene ozonolysis.

Photooxidation by OH Radicals

The reaction of α-pinene with the hydroxyl radical (OH) is another significant pathway for the formation of cis-pinic acid, especially during the daytime. This reaction proceeds through the addition of OH to the double bond of α-pinene, followed by a series of reactions involving oxygen and nitrogen oxides (NOx).

Quantitative Data

The following tables summarize key quantitative data related to cis-pinic acid.

Table 1: Physicochemical Properties of cis-Pinic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [8] |

| Molar Mass | 186.20 g/mol | |

| Melting Point | 364.32 K | [9] |

| Enthalpy of Fusion | 14.75 kJ·mol⁻¹ for cis-norpinic acid (a related compound) | [9] |

| Water Solubility | 0.06 mol·dm⁻³ at 293.15 K | [10] |

Table 2: Atmospheric Concentrations of cis-Pinic Acid

| Location | Concentration Range (ng m⁻³) | Measurement Period/Conditions | Reference |

| Amazon Rainforest (ATTO site) | 0.09 - 9 | Dry and wet seasons (2018-2019) | [11] |

| Boreal Forest (SMEAR II station, Finland) | Median: 7.7 (PM₁) | July-August 2005 | [12] |

| Xitou Forest (Taiwan) | Up to 50 | [12] |

Table 3: Molar Yields of cis-Pinic Acid from Precursors

| Precursor | Oxidant | Molar Yield (%) | Conditions | Reference |

| α-pinene | O₃ | 0.1 - 3 | Smog chamber experiments | [2] |

| β-pinene | O₃ | 0.1 - 3 | Smog chamber experiments | [2] |

Experimental Protocols

The study of cis-pinic acid in the atmosphere relies on a combination of laboratory experiments and field measurements, utilizing sophisticated analytical techniques.

Aerosol Sample Collection

-

High-Volume Samplers: Used to collect particulate matter on filters for subsequent offline analysis.

-

Particle-Into-Liquid Sampler (PILS): Allows for the collection of water-soluble components of atmospheric aerosols with high time resolution.[13]

Chemical Analysis

A common workflow for the analysis of cis-pinic acid in aerosol samples is outlined below.

Caption: Experimental workflow for the analysis of cis-pinic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique used for the identification and quantification of volatile and semi-volatile organic compounds.[2][14][15][16] For the analysis of carboxylic acids like cis-pinic acid, a derivatization step (e.g., methylation) is often required to increase their volatility.[17]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for the analysis of polar, non-volatile compounds like cis-pinic acid without the need for derivatization.[2][18] Electrospray ionization (ESI) is a commonly used soft ionization technique in this context.

Smog Chamber Studies

Atmospheric simulation chambers, or smog chambers, are large reactors used to study atmospheric chemical reactions under controlled conditions. For cis-pinic acid research, these chambers are used to:

-

Inject known concentrations of precursors (α-pinene, β-pinene) and oxidants (O₃, OH precursors).

-

Allow the reactions to proceed under controlled temperature, humidity, and light conditions.

-

Monitor the formation of gas-phase and particle-phase products, including cis-pinic acid, using various analytical instruments.[2]

Role in New Particle Formation

Cis-pinic acid is a key player in the initial stages of atmospheric aerosol formation, a process known as nucleation.

Caption: The role of cis-pinic acid in new particle formation and growth.

-

Nucleation with Sulfuric Acid: Quantum chemical calculations have shown that cis-pinic acid can nucleate with sulfuric acid (SA) molecules.[6] The hydrolysis of cis-pinonic acid (a related compound) can be catalyzed by sulfuric acid, increasing the content of its hydrolysate which then promotes particle nucleation.[6]

Conclusion

The discovery and subsequent investigation of cis-pinic acid have been instrumental in advancing our understanding of the atmospheric chemistry of biogenic volatile organic compounds and their role in the formation of secondary organic aerosols. As a major oxidation product of α- and β-pinene, it significantly contributes to the mass of atmospheric aerosols and is involved in the crucial process of new particle formation. The analytical techniques and experimental protocols developed for its study continue to be refined, enabling more accurate quantification of its atmospheric abundance and a deeper understanding of its formation and transformation pathways. Future research will likely focus on further elucidating the complex multiphase chemistry of cis-pinic acid and its impact on the climate and air quality.

References

- 1. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Properties and Atmospheric Oxidation of Norpinic Acid Aerosol [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iris.cnr.it [iris.cnr.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]

A Technical Guide to the Physicochemical Properties of rel-cis-Pinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and aqueous solubility of rel-cis-Pinic acid, a significant oxidation product of α-pinene. The following sections detail its key physicochemical properties, the experimental methodologies used for their determination, and a workflow diagram for characterizing such compounds.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below.

| Property | Value | Units |

| Melting Point | 364.32 (91.17) | K (°C)[1][2][3][4][5] |

| Aqueous Solubility | Highest among key α-pinene secondary organic aerosol oxidation products.[6] | - |

cis-Pinic acid demonstrates higher solubility in aqueous solutions compared to other α-pinene oxidation products like cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid.[1][2][3][5][6] This is attributed to its dicarboxylic acid structure.[1][2][3][5]

Experimental Protocols

The determination of the physicochemical properties of this compound involves precise and standardized experimental procedures.

1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)

The melting point and other thermal properties of cis-pinic acid were determined using differential scanning calorimetry (DSC).[1][2][3][4][5]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, which is detected as a change in the heat flow compared to the reference.

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the DSC cell is increased at a constant rate.

-

The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

-

2. Determination of Aqueous Solubility via the Dynamic Method (Solid-Liquid Phase Equilibria)

The aqueous solubility of cis-pinic acid was determined using a dynamic method that establishes solid-liquid phase equilibria.[1][2][3][4][5]

-

Principle: This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.

-

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a thermostated vessel.

-

The suspension is stirred continuously at a constant temperature to ensure that equilibrium between the solid and liquid phases is reached.

-

After a sufficient equilibration period, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the clear, saturated supernatant is carefully withdrawn.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or a spectrophotometric method.

-

This procedure is repeated at different temperatures to determine the temperature dependence of the solubility. The experimental data can then be correlated using thermodynamic models such as the Wilson, NRTL, or UNIQUAC equations.[1][2][3][4][5]

-

Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and physicochemical characterization of a compound like this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-pinene Oxidation Products. | Semantic Scholar [semanticscholar.org]

- 6. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

Gas-Particle Partitioning of Cis-Pinic Acid in the Troposphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinic acid, a dicarboxylic acid, is a significant secondary organic aerosol (SOA) component in the troposphere, primarily formed from the atmospheric oxidation of α-pinene and β-pinene, which are abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. Its partitioning between the gas and particle phases is a critical factor influencing the formation, growth, and properties of atmospheric aerosols, with implications for air quality, climate, and human health. This technical guide provides an in-depth overview of the gas-particle partitioning of cis-pinic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes involved.

Data Presentation

Physicochemical Properties of Cis-Pinic Acid

The partitioning behavior of cis-pinic acid is fundamentally governed by its intrinsic physicochemical properties. The following table summarizes key properties reported in the literature.

| Property | Value | Temperature (K) | Reference |

| Molecular Formula | C₉H₁₄O₄ | - | [1] |

| Molar Mass | 186.20 g/mol | - | - |

| Melting Point | 364.32 K | - | [2] |

| Enthalpy of Fusion | 14.75 kJ/mol | - | [2] |

| Water Solubility | Higher than cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid | 298.15 | [3] |

Saturation Vapor Pressure and Partitioning Coefficients of Cis-Pinic Acid

The saturation vapor pressure (C*) is a key parameter that dictates the equilibrium partitioning of a compound between the gas and particle phases. The gas-particle partitioning coefficient (Kp) quantifies this distribution.

| Parameter | Value | Temperature (K) | Method | Reference |

| Saturation Vapor Pressure (log(p₀/Pa)) | -5691.7/T + 14.73 | 290-323 | TDMA | [4] |

| Saturation Concentration (C*) | 0.9 - 23 µg/m³ | 290-310 | - | [2] |

| Particle Phase Fraction | Predominantly in the particle phase | Ambient | FIGAERO-HR-CI-ToF-MS | [1] |

Experimental Protocols

The study of gas-particle partitioning of cis-pinic acid relies on a combination of controlled laboratory experiments and advanced analytical techniques.

Smog Chamber Experiments for SOA Formation

Environmental simulation chambers, also known as smog chambers, are the primary tools for studying the formation of SOA from the oxidation of precursors like α-pinene.

Objective: To generate and age secondary organic aerosols under controlled atmospheric conditions.

Methodology:

-

Chamber Preparation: The chamber, typically a large Teflon bag, is flushed with purified air to remove any residual contaminants.

-

Injection of Reactants:

-

A known concentration of a precursor, such as α-pinene, is injected into the chamber.

-

An oxidant, typically ozone (O₃) or hydroxyl radicals (OH), is introduced to initiate the oxidation process.

-

In some experiments, seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensation of the oxidation products.

-

-

Reaction and SOA Formation: The reactants are allowed to mix and react for a specified period, leading to the formation of lower volatility products, including cis-pinic acid, which then partition to the particle phase, forming SOA.

-

Monitoring and Sampling: Throughout the experiment, various instruments are used to monitor the concentrations of gases and the size, number, and chemical composition of the aerosol particles.

-

Data Analysis: The data is analyzed to determine SOA yields and the gas-particle partitioning of specific compounds. Wall losses of particles and vapors are accounted for in the analysis.[5][6][7]

Filter Inlet for Gases and Aerosols - Chemical Ionization Mass Spectrometry (FIGAERO-CIMS)

FIGAERO-CIMS is a powerful technique for the simultaneous measurement of both gas-phase and particle-phase chemical composition.

Objective: To determine the molecular composition of organic aerosols and their gas-phase precursors.

Methodology:

-

Aerosol and Gas Sampling: The instrument alternates between sampling ambient air to measure gas-phase species and collecting particles on a filter.

-

Particle Collection: Aerosol particles are collected on a Teflon filter for a set duration.

-

Thermal Desorption: After collection, the filter is heated in a stream of inert gas (e.g., nitrogen). This causes the organic compounds in the particles to evaporate.

-

Chemical Ionization and Mass Spectrometry: The desorbed molecules are then carried into a chemical ionization mass spectrometer (CIMS). Here, they are ionized by a reagent ion (e.g., iodide, I⁻) and detected by a high-resolution time-of-flight mass spectrometer, which provides their elemental composition.[8][9][10]

-

Data Analysis: The resulting data provides thermograms for each detected compound, showing the temperature at which it desorbs. This information can be related to the compound's volatility. By integrating the signal over the desorption period, the total amount of each compound in the particle phase can be quantified.

Tandem Differential Mobility Analyzer (TDMA) for Volatility Measurement

A Volatility Tandem Differential Mobility Analyzer (V-TDMA) is used to measure the volatility of aerosol particles by observing their size change upon heating.

Objective: To determine the volatility distribution of an aerosol population and infer the vapor pressure of its components.

Methodology:

-

Size Selection: A Differential Mobility Analyzer (DMA) is used to select a monodisperse aerosol population of a specific size from the chamber or ambient air.

-

Heating: The size-selected aerosol is then passed through a heated tube (thermodenuder), where volatile components evaporate.

-

Size Measurement: A second DMA coupled with a Condensation Particle Counter (CPC) is used to measure the size distribution of the aerosol after heating.

-

Data Analysis: The change in particle diameter is used to calculate the mass fraction of the aerosol that has evaporated at a given temperature. By performing experiments at different temperatures, a thermogram of mass fraction remaining versus temperature can be constructed. This thermogram can be used to estimate the saturation vapor pressure and enthalpy of vaporization of the aerosol components.[4][11][12]

Visualizations

Formation and Partitioning of Cis-Pinic Acid

Caption: Formation of cis-pinic acid from α-pinene oxidation and its subsequent partitioning.

Experimental Workflow for Gas-Particle Partitioning Studies

Caption: A typical experimental workflow for studying the gas-particle partitioning of SOA components.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Evaporation rates and vapor pressures of individual aerosol species formed in the atmospheric oxidation of alpha- and beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation | MDPI [mdpi.com]

- 7. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

- 8. AMT - Characterization of offline analysis of particulate matter with FIGAERO-CIMS [amt.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on rel-cis-Pinic Acid: Physicochemical Properties and Environmental Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of rel-cis-pinic acid, a significant dicarboxylic acid in atmospheric chemistry. The document details its physicochemical properties, with a focus on its acidity constant (pKa), and explores its profound environmental implications, particularly its role in the formation of secondary organic aerosols (SOAs). This guide synthesizes key research findings, presents quantitative data in a structured format, and outlines detailed experimental methodologies for relevant analyses.

Physicochemical Properties of this compound

This compound is a key oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. Its chemical structure and properties are crucial in understanding its atmospheric behavior.

Acidity Constant (pKa)

The acidity of this compound influences its partitioning between the gas and aqueous phases in the atmosphere and its reactivity. Direct experimental determination of the individual pKa values for this dicarboxylic acid via potentiometric titration has proven to be challenging. However, an "effective" pKa (pKa(eff)) has been experimentally determined to be 4.9 . Computationally derived estimates suggest a pKa value of 4.48 . For comparison, the experimentally determined pKa values for related monocarboxylic acids, cis-norpinonic acid and cis-pinonic acid, at 298.15 K are 4.56 and 5.19, respectively[1][2][3].

Table 1: Acidity Constants (pKa) of this compound and Related Compounds

| Compound | pKa Value | Method | Reference |

| This compound | 4.9 (pKa(eff)) | Experimental (Titration) | |

| This compound | 4.48 | Computational | |

| cis-Norpinonic Acid | 4.56 | Experimental (Bates–Schwarzenbach spectrophotometric method) | [1][2][3] |

| cis-Pinonic Acid | 5.19 | Experimental (Bates–Schwarzenbach spectrophotometric method) | [1][2][3] |

Other Physicochemical Properties

Understanding the physical state and solubility of this compound is essential for modeling its atmospheric fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 364.32 K | [2][4] |

| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ (for cis-pinonic acid, as a proxy) | [2][4] |

| Water Solubility | Higher than corresponding monocarboxylic acids | [2][4] |

Environmental Implications of this compound

This compound plays a significant role in atmospheric chemistry, primarily through its contribution to the formation and aging of secondary organic aerosols (SOAs). SOAs have substantial impacts on air quality, climate, and human health.

Formation from α-Pinene Oxidation

This compound is a major product of the atmospheric oxidation of α-pinene by ozone (O₃) and hydroxyl radicals (OH). This process is a key pathway for the conversion of gaseous BVOCs into particulate matter.

Caption: Formation of this compound from α-Pinene.

Role in Secondary Organic Aerosol (SOA) Formation and Aging

Due to its low volatility, this compound readily partitions into the aerosol phase, contributing significantly to the mass of SOAs. Once in the aerosol phase, it can undergo further chemical reactions, a process known as "aging," which alters the chemical and physical properties of the aerosol.

Aqueous Phase Photochemistry and pH Dependence

In atmospheric aqueous phases such as cloud and fog droplets, this compound can undergo photo-oxidation, primarily initiated by hydroxyl radicals (OH). The pH of the aqueous phase has a significant impact on the reaction pathways and the yields of the resulting products. This highlights the importance of considering atmospheric acidity in SOA models.

Table 3: Molar Yields of Major Photo-oxidation Products of this compound in the Aqueous Phase at Different pH Values

| Product | Molar Yield at pH 2 | Molar Yield at pH 8 | Reference |

| Norpinic Acid (NPA) | 3.4% | 10% | [5] |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | 2.6% | 5.0% | [5] |

The drastic difference in product yields under acidic and basic conditions is attributed to a charge transfer reaction pathway that is unique to the aqueous phase[5].

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

atmospheric lifetime and degradation pathways of cis-pinic acid

An In-depth Technical Guide to the Atmospheric Lifetime and Degradation Pathways of cis-Pinic Acid

Introduction

cis-Pinic acid (C₈H₁₂O₄) is a dicarboxylic acid and a significant component of atmospheric secondary organic aerosol (SOA). It is primarily formed from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), particularly α-pinene, which is emitted in large quantities from coniferous vegetation.[1] As an oxygenated, semi-volatile compound, cis-pinic acid plays a crucial role in the formation and growth of aerosol particles, which have significant impacts on air quality, climate, and human health. Its water solubility allows it to partition into atmospheric aqueous phases like cloud and fog droplets, where it can undergo further chemical processing.[2][3] Understanding the is essential for accurately modeling SOA formation, its atmospheric aging processes, and its overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of these processes.

Atmospheric Lifetime of cis-Pinic Acid

The atmospheric lifetime of a chemical species is determined by its removal rate through various chemical reactions and physical deposition processes. For cis-pinic acid, the primary removal mechanisms are gas-phase oxidation by the hydroxyl radical (OH), aqueous-phase oxidation in cloud and aerosol water, and, to a lesser extent, heterogeneous oxidation on particle surfaces. Direct photolysis is not considered a significant sink for cis-pinic acid because it lacks the necessary chromophores (like carbonyl groups) to absorb sunlight efficiently.[1]

The overall lifetime (τ) is governed by the sum of the loss rates from all significant removal processes. In the gas phase, the lifetime with respect to an oxidant (X) is calculated as:

τₓ = 1 / (kₓ[X])

where kₓ is the second-order rate constant for the reaction and [X] is the average atmospheric concentration of the oxidant.

The dominant reactive loss process for cis-pinic acid in the atmosphere is its reaction with the OH radical. Reactions with ozone (O₃) and the nitrate (B79036) radical (NO₃) are considered negligible for cis-pinic acid itself, as it lacks carbon-carbon double bonds. However, these oxidants are critical in the initial oxidation of its precursor, α-pinene.[4][5]

Data Presentation: Atmospheric Lifetime Summary

The following table summarizes the calculated atmospheric lifetimes of cis-pinic acid with respect to its key oxidants in both the gas and aqueous phases.

| Phase | Oxidant | Typical Concentration | Rate Constant (k) | Calculated Lifetime (τ) |

| Gas Phase | OH | 1.0 x 10⁶ molecules cm⁻³ (daytime)[1][6] | (6.17 ± 1.07) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~1.8 - 3.3 days |

| Aqueous Phase | OH | 1.0 x 10⁻¹³ M (in-cloud)[7] | (3.6 ± 0.3) x 10⁹ M⁻¹ s⁻¹ (at pH 2)[8] | ~3.2 hours |

| Aqueous Phase | OH | 1.0 x 10⁻¹³ M (in-cloud)[7] | (3.0 ± 0.3) x 10⁹ M⁻¹ s⁻¹ (at pH 10)[8] | ~3.8 hours |

Note: The lifetime in the aqueous phase represents the time spent within a cloud or wet aerosol and does not account for the time the molecule spends in the gas phase. However, for water-soluble species, aqueous-phase processing can be a highly efficient removal pathway when clouds are present.[6]

Degradation Pathways

The atmospheric degradation of cis-pinic acid proceeds through several pathways, primarily initiated by the hydroxyl radical. These reactions occur in the gas phase and in condensed phases (aqueous solutions and on aerosol surfaces), leading to a variety of more functionalized or fragmented products.

Gas-Phase Oxidation

The gas-phase reaction of cis-pinic acid is dominated by its interaction with the OH radical. The reaction proceeds via hydrogen abstraction from one of the C-H bonds, forming an alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical dictates the final product distribution and can involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other RO₂ radicals, as well as unimolecular isomerization reactions.

A significant product of the gas-phase OH oxidation of cis-pinonic acid (a related precursor) is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a well-known tracer for aged biogenic SOA.[9][10] It is understood that similar multi-generational oxidation processes involving cis-pinic acid also contribute to highly oxygenated and low-volatility products.[11]

Condensed-Phase and Heterogeneous Degradation

Once partitioned into the atmospheric aqueous phase (e.g., cloud droplets), cis-pinic acid is subject to rapid oxidation by OH radicals.[8] The reaction rate is near the diffusion limit and shows only a weak dependence on pH.[7][8] This aqueous-phase processing can lead to the formation of higher molecular weight compounds or, conversely, fragmentation into smaller, more volatile species. Studies have identified the formation of more oxygenated carboxylic acids, including hydroperoxy and hydroxyl derivatives.[7][8] Unlike in the gas phase, oligomer formation has not been observed as a major pathway in aqueous OH oxidation of cis-pinonic acid, a similar compound.[12]

Heterogeneous oxidation on the surface of aerosol particles is another potential degradation pathway. This process involves the reaction of gas-phase oxidants like OH with cis-pinic acid present in the particle phase. Studies have shown this heterogeneous degradation to be an appreciable atmospheric sink, with a lifetime of 2-3 days, potentially leading to the underestimation of SOA precursors in field measurements if not accounted for.

Experimental Protocols

The determination of rate constants and degradation products for cis-pinic acid involves a range of sophisticated laboratory techniques designed to simulate atmospheric conditions.

Gas-Phase Experiments

Gas-phase studies are often conducted in atmospheric simulation chambers (e.g., smog chambers) or flow tube reactors.

-

Protocol for Rate Constant Determination (Relative Rate Method):

-

Chamber Preparation: A large volume (~1 to >100 m³) Teflon chamber is flushed with purified air.

-

Reactant Injection: A known concentration of cis-pinic acid and a reference compound (with a well-known OH rate constant) are introduced into the chamber.

-

OH Radical Generation: OH radicals are generated in situ, typically through the photolysis of a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV lamps that mimic the solar spectrum.

-

Monitoring: The concentrations of cis-pinic acid and the reference compound are monitored over time using analytical instruments such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or by collecting samples on filters for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate constant for the reaction of OH with cis-pinic acid is determined by plotting the natural logarithm of its concentration against the natural logarithm of the reference compound's concentration. The slope of this line is the ratio of the two rate constants.

-

Aqueous-Phase Experiments

Aqueous-phase oxidation studies are typically performed in bulk aqueous solutions within a photoreactor.

-

Protocol for Aqueous OH Oxidation:

-

Solution Preparation: A buffered aqueous solution of cis-pinic acid is prepared in a temperature-controlled quartz or Pyrex reaction vessel.[7]

-

OH Radical Generation: An OH precursor, most commonly hydrogen peroxide (H₂O₂), is added to the solution. The solution is then irradiated with UV lamps (e.g., centered at 310 nm) to photolyze the H₂O₂ and produce OH radicals.[6]

-

Sampling: Aliquots of the solution are withdrawn at regular time intervals during the irradiation. The reaction in these aliquots is immediately quenched, often by adding a substance like catalase to destroy any remaining H₂O₂.[7]

-

Product Identification and Quantification: The samples are analyzed to identify and quantify the remaining cis-pinic acid and its oxidation products. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a common technique for this analysis, as it is well-suited for non-volatile, polar compounds.[6][8]

-

Conclusion and Future Directions

cis-Pinic acid is a key species in the formation and aging of biogenic secondary organic aerosol. Its atmospheric lifetime is primarily controlled by oxidation from the hydroxyl radical, with distinct and important degradation pathways in both the gas and aqueous phases. The gas-phase lifetime is on the order of a few days, while in-cloud processing can remove the compound in a matter of hours. These degradation processes lead to the formation of more highly oxygenated, less volatile compounds that contribute to SOA mass and influence its chemical and physical properties.

While significant progress has been made, further research is needed in several areas. The precise multi-step mechanisms of gas-phase oxidation and the branching ratios leading to various products require further elucidation. Additionally, the kinetics and mechanisms of heterogeneous oxidation on realistic aerosol surfaces under a range of atmospheric conditions (e.g., varying relative humidity and particle acidity) are not fully constrained. A more detailed understanding of these processes will improve the accuracy of atmospheric models and our ability to predict the impact of biogenic emissions on climate and air quality.

References

- 1. Free radicals in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How atmospheric radicals transform the air - RADICAL [radical-air.eu]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free radicals at high latitudes - RSC ECG [envchemgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 9. researchgate.net [researchgate.net]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. mdpi.com [mdpi.com]

- 12. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of rel-cis-Pinic Acid in Atmospheric Aerosol Nucleation: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atmospheric aerosols play a pivotal role in climate regulation and public health. A significant fraction of these aerosols originate from the gas-to-particle conversion of volatile organic compounds (VOCs), a process known as new particle formation (NPF). Among the myriad of atmospheric VOCs, biogenic emissions from terrestrial vegetation are a major contributor. The oxidation of α-pinene, a prevalent monoterpene emitted by coniferous trees, produces a suite of low-volatility organic compounds, with rel-cis-pinic acid being a key species. This technical guide delves into the critical role of this compound in the nucleation of atmospheric aerosols, providing a comprehensive overview of the underlying chemical mechanisms, quantitative data from experimental and theoretical studies, and detailed experimental protocols. This document is intended to be a valuable resource for researchers in atmospheric chemistry, environmental science, and related fields, including drug development professionals interested in the health impacts of aerosol formation.

Introduction: The Genesis of Atmospheric Particles

New particle formation is a fundamental process in the Earth's atmosphere, contributing significantly to the global aerosol budget. These newly formed particles can grow to sizes where they act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance. The initial step of NPF, nucleation, involves the formation of stable molecular clusters from gas-phase precursors. While sulfuric acid has long been recognized as a primary driver of atmospheric nucleation, it is now understood that organic compounds, particularly highly oxygenated molecules (HOMs) derived from biogenic VOCs, are crucial for explaining observed nucleation rates in many environments.

This compound (herein referred to as cis-pinic acid), a dicarboxylic acid with the chemical formula C9H14O4, is a major oxidation product of α-pinene.[1] Its low volatility and ability to form hydrogen bonds make it a prime candidate for participating in and enhancing atmospheric nucleation. This guide will explore the formation of cis-pinic acid, its physicochemical properties, and its synergistic interactions with other atmospheric species like sulfuric acid and ammonia (B1221849) in driving new particle formation.

Formation Pathway of cis-Pinic Acid from α-Pinene

The primary atmospheric formation route of cis-pinic acid is through the ozonolysis of α-pinene.[2] The reaction proceeds through the formation of a Criegee intermediate, which can undergo various reactions, including intramolecular hydrogen shifts and reactions with other atmospheric trace gases. A simplified reaction pathway is illustrated below.

Physicochemical Properties and Quantitative Data

The efficiency of cis-pinic acid in aerosol nucleation is governed by its physicochemical properties, particularly its vapor pressure and ability to form stable clusters. The tables below summarize key quantitative data from various studies.

| Property | Value | Reference |

| Molecular Formula | C9H14O4 | N/A |

| Molar Mass | 186.20 g/mol | N/A |

| Melting Point | 364.32 K | [3][4] |

| Enthalpy of Fusion | 14.75 kJ/mol (for cis-norpinic acid) to 30.35 kJ/mol (for cis-pinonic acid) | [3][4] |

| Vapor Pressure | log(p0 pinic/ Pa) = - 5,691.7 K/T + 14.73 (290-323 K) | [5] |

| Precursor Concentration | Oxidant | Yield of cis-Pinic Acid | Reference |

| 1000 ppbv α-pinene | 750 ppbv O3 | 1-3% | [6] |

| 100 ppbv α-pinene | 75 ppbv O3 | 0.3-0.5% | [6] |

Role in Atmospheric Nucleation

Cis-pinic acid contributes to new particle formation through co-nucleation with other atmospheric species, most notably sulfuric acid (H2SO4) and ammonia (NH3). The formation of stable molecular clusters involving these species is a critical step in the nucleation process.

Co-nucleation with Sulfuric Acid

Theoretical studies have shown that cis-pinic acid can form stable clusters with sulfuric acid through hydrogen bonding.[7] Quantum chemical calculations have been employed to determine the thermodynamics of this interaction.

| Cluster | Gibbs Free Energy of Formation (ΔG) | Reference |

| (cis-Pinic Acid)·(H2SO4) | -9.06 kcal/mol | [3] |

| (cis-Pinic Acid)·(H2SO4)2 | -10.41 kcal/mol (for the second addition) | [3] |

The interaction between cis-pinic acid and sulfuric acid is a key step in the formation of new atmospheric particles, particularly in forested regions where biogenic emissions are high.

The Role of Ammonia